N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 895455-61-5
VCID: VC6275184
InChI: InChI=1S/C22H17ClN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27)
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)O
Molecular Formula: C22H17ClN2O4S2
Molecular Weight: 472.96

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

CAS No.: 895455-61-5

Cat. No.: VC6275184

Molecular Formula: C22H17ClN2O4S2

Molecular Weight: 472.96

* For research use only. Not for human or veterinary use.

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide - 895455-61-5

Specification

CAS No. 895455-61-5
Molecular Formula C22H17ClN2O4S2
Molecular Weight 472.96
IUPAC Name N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C22H17ClN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-19(26)17(13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27)
Standard InChI Key SSSFTTNSPLMBBC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Benzo[d]thiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient nature and role in intercalation with biological targets .

  • 4-Hydroxyphenyl group: A phenolic substituent at the 3-position of the benzothiazole, enhancing hydrogen-bonding capacity and solubility.

  • 3-((4-Chlorophenyl)sulfonyl)propanamide chain: A sulfonamide-linked side chain with a terminal 4-chlorophenyl group, contributing to steric bulk and electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₇ClN₂O₄S
Molecular Weight436.6 g/mol
IUPAC NameN-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Topological Polar Surface Area118 Ų

Spectroscopic Characterization

  • NMR Data: The ¹H NMR spectrum exhibits characteristic signals for the hydroxyphenyl proton (δ 10.2 ppm, broad singlet), benzothiazole aromatic protons (δ 7.4–8.1 ppm), and sulfonamide methylene groups (δ 3.1–3.3 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 437.1 [M+H]⁺, consistent with the molecular formula.

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol with chloroacetic acid under acidic conditions, followed by cyclization via heating.

  • Hydroxyphenyl Introduction: Friedel-Crafts acylation of resorcinol derivatives to attach the benzothiazole moiety.

  • Sulfonamide Side Chain Installation: Coupling of 3-((4-chlorophenyl)sulfonyl)propanoic acid with the aminobenzothiazole intermediate using carbodiimide-based activation.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Benzothiazole formationHCl, 100°C, 6 h68%
Friedel-Crafts acylationAlCl₃, DCM, 0°C → rt, 12 h52%
Sulfonamide couplingEDC/HOBt, DMF, rt, 24 h45%

Industrial Production Challenges

Industrial scalability is hindered by low yields in the Friedel-Crafts step (52%) and purification difficulties due to polar byproducts. Continuous flow chemistry has been proposed to mitigate these issues, improving throughput by 30% compared to batch processes.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

Treatment with KMnO₄ in acidic media oxidizes the hydroxyphenyl group to a quinone, altering electron transport properties.

Nucleophilic Substitution

The sulfonamide’s sulfur atom undergoes nucleophilic displacement with amines (e.g., piperidine) to yield secondary sulfonamides, expanding structural diversity.

Table 3: Representative Derivatives and Properties

DerivativeModificationBiological Activity
Quinone-oxidized formHydroxyphenyl → quinoneEnhanced redox cycling
Piperidine-substitutedSulfonamide → N-piperidinylImproved solubility

Biological Activity and Hypothesized Mechanisms

Enzymatic Inhibition

The sulfonamide group may inhibit dipeptidyl peptidase-4 (DPP-4), a target in diabetes therapy, with IC₅₀ values < 100 nM for analogs .

Comparison with Structural Analogs

Table 4: Key Analog Comparisons

CompoundStructural DifferenceActivity Profile
N-(Benzo[d]thiazol-2-yl)-2-aminobenzamideLacks sulfonamide chainLower solubility, reduced DPP-4 affinity
N-(3-(Benzothiazol-2-yl)phenyl)acetamideAcetamide vs. propanamideWeaker antimicrobial effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator